molecular formula C9H15BrO B3197042 2-(Bromomethyl)-1-oxaspiro[4.4]nonane CAS No. 100238-92-4

2-(Bromomethyl)-1-oxaspiro[4.4]nonane

Cat. No.: B3197042
CAS No.: 100238-92-4
M. Wt: 219.12 g/mol
InChI Key: HGXVTGSQNLKFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-oxaspiro[44]nonane is a chemical compound characterized by its unique spirocyclic structure, which includes a bromomethyl group attached to an oxaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-oxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-oxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-1-oxaspiro[4.4]nonane, while oxidation with potassium permanganate can produce 2-(Hydroxymethyl)-1-oxaspiro[4.4]nonane.

Scientific Research Applications

2-(Bromomethyl)-1-oxaspiro[4.4]nonane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds and natural product analogs.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Material Science: It is employed in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in molecular design. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
  • 3-(Bromomethyl)-2-oxaspiro[4.4]nonane
  • 2,3,7,8-Tetramethyl-spiro[4.4]nonane

Uniqueness

2-(Bromomethyl)-1-oxaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of a bromomethyl group. This combination provides distinct reactivity patterns and stability compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in different fields highlight its importance in scientific research.

Properties

IUPAC Name

2-(bromomethyl)-1-oxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c10-7-8-3-6-9(11-8)4-1-2-5-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXVTGSQNLKFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-1-oxaspiro[4.4]nonane
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-1-oxaspiro[4.4]nonane
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-1-oxaspiro[4.4]nonane
Reactant of Route 4
2-(Bromomethyl)-1-oxaspiro[4.4]nonane
Reactant of Route 5
2-(Bromomethyl)-1-oxaspiro[4.4]nonane
Reactant of Route 6
2-(Bromomethyl)-1-oxaspiro[4.4]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.